molecular formula C12H11ClN2O2 B6338705 Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate CAS No. 1239478-46-6

Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B6338705
CAS No.: 1239478-46-6
M. Wt: 250.68 g/mol
InChI Key: PLHYARIAPLPEEG-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrazole (B372694) Heterocycles in Medicinal Chemistry and Organic Synthesis

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry. mdpi.comnih.govias.ac.in Described as a "privileged scaffold," this heterocyclic structure is a component of numerous compounds with a broad spectrum of pharmacological activities. mdpi.com Pyrazole derivatives are integral to the development of drugs with analgesic, anti-inflammatory, antimicrobial, anticancer, antiviral, and antidepressant properties. researchgate.netresearchgate.net

The versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's biological and physicochemical properties. mdpi.comunar.ac.id This structural flexibility has led to the creation of a vast library of pyrazole-based compounds, some of which have been successfully commercialized as therapeutic agents. nih.gov For instance, celecoxib (B62257) is a well-known anti-inflammatory drug, while other derivatives have found applications in agriculture as pesticides and herbicides. nih.gov The synthesis of the pyrazole core is well-established, typically involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, making it an accessible scaffold for further chemical exploration. mdpi.comnih.gov

Rationale for Investigating Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate and its Analogues

The scientific interest in this compound stems from the strategic combination of three key structural motifs, each contributing to its potential as a bioactive molecule.

The Pyrazole Core : As established, the pyrazole ring itself is a pharmacologically important scaffold known to interact with various biological targets. mdpi.comnih.gov Its aromatic nature and ability to participate in hydrogen bonding make it an ideal foundation for drug design.

The Ethyl Ester at Position 3 (Pyrazole-3-carboxylate) : The presence of a carboxylate group, specifically an ethyl ester, at the C-3 position is a feature found in many biologically active pyrazoles. This functional group can be crucial for receptor binding and can be modified to create amides and other derivatives to explore structure-activity relationships (SAR). researchgate.netjst.go.jp Research into various ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives has revealed potent anti-inflammatory activities. researchgate.netnih.gov

The 2-Chlorophenyl Group at Position 5 : The substitution of an aryl group at the C-5 position is a common strategy in the design of pyrazole-based drugs. The specific use of a 2-chlorophenyl moiety is deliberate; halogen atoms like chlorine can significantly enhance a molecule's pharmacological profile by increasing its metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors. nih.gov For example, pyrazole derivatives containing a 5-(2-chloro-phenyl) group have been synthesized and shown to inhibit inflammatory cytokines like IL-6 and TNF-α. nih.gov Similarly, N-(4-chlorophenyl) substituted pyrazoles have demonstrated anti-glioma activity. nih.gov

Therefore, the investigation of this compound is a logical step in the quest for novel therapeutic agents, combining a proven heterocyclic core with functional groups known to confer and modulate biological activity.

Current Research Landscape and Knowledge Gaps Pertaining to Pyrazole-3-carboxylates

Despite this progress, specific knowledge gaps remain. While many studies have focused on substitutions at the para (4-position) or meta (3-position) of the phenyl ring, the influence of ortho (2-position) substituents, such as the chlorine atom in this compound, is less comprehensively understood. The steric and electronic effects of an ortho-substituent can drastically alter the conformation of the molecule and its interaction with biological targets compared to its meta or para isomers.

A significant gap exists in the direct, comparative biological evaluation of these positional isomers. Fully elucidating the structure-activity relationship for this class of compounds requires further research into how specific substitution patterns modulate efficacy and selectivity. The focused study of compounds like this compound is crucial to filling these gaps and advancing the rational design of next-generation pyrazole-based therapeutics.

Research Findings on Related Pyrazole Derivatives

While specific biological data for this compound is not extensively published, research on analogous compounds underscores the therapeutic potential of this structural class. The following table summarizes findings for various related pyrazole derivatives.

Compound Name/ClassKey SubstituentsObserved Biological ActivityReference
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate3,4-dimethoxyphenyl at C5Significant anti-inflammatory activity researchgate.netnih.gov
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate2,3-dimethoxyphenyl at C5Significant anti-inflammatory activity researchgate.netnih.gov
2-[5-(2-chloro-phenyl)-1H-pyrazol-3-yl]-... derivatives2-chlorophenyl at C5Inhibition of IL-6 and TNF-α nih.gov
Ethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate4-chlorophenyl at C5, Phenyl at N1Synthesized for antiproliferative evaluation ekb.eg
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles4-chlorophenyl at N1Anti-glioma and kinase inhibitory activity nih.govdundee.ac.uk
Ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivativesAryl at C3, various substituents at N1Anticancer activity (A549 lung cancer cells) nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHYARIAPLPEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 5 2 Chlorophenyl 1h Pyrazole 3 Carboxylate and Structural Analogues

Established Synthetic Strategies for Pyrazole-3-carboxylates

Traditional methods for constructing the pyrazole (B372694) ring remain highly relevant and widely practiced due to their reliability and accessibility. These strategies typically involve the cyclization of acyclic precursors that contain the requisite carbon and nitrogen framework.

One of the most fundamental and enduring methods for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. youtube.com The reaction proceeds through the initial formation of a hydrazone intermediate, which subsequently undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the ester carbonyl group, followed by dehydration to yield the aromatic pyrazole ring. youtube.com The use of unsubstituted hydrazine typically results in a pyrazolone (B3327878) tautomer, which exists in equilibrium with the more stable pyrazole form. youtube.com This method's versatility allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the β-ketoester and the hydrazine starting materials.

General Reaction Scheme: Starting Materials: β-Ketoester (e.g., Ethyl benzoylacetate), Hydrazine (or substituted hydrazine) Intermediate: Hydrazone Product: Pyrazole-3-carboxylate (or pyrazolone tautomer) Conditions: Typically performed in a protic solvent like an alcohol, sometimes with a catalytic amount of acid. youtube.com

A highly effective and direct route to 5-substituted-1H-pyrazole-3-carboxylates involves the reaction of 1,3-dicarbonyl compounds, specifically ethyl 2,4-dioxo-4-arylbutanoates, with hydrazine hydrate (B1144303). derpharmachemica.comnih.gov This strategy is particularly relevant for the synthesis of the target compound and its analogues. The synthesis begins with a Claisen condensation between a substituted acetophenone (B1666503) (e.g., 2'-chloroacetophenone) and diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide to generate the intermediate 2,4-dioxo ester. nih.govekb.eg This diketoester is then treated with hydrazine hydrate in a suitable solvent, such as glacial acetic acid, which facilitates the cyclization and dehydration to afford the desired ethyl 5-aryl-1H-pyrazole-3-carboxylate. nih.gov The regioselectivity of this reaction is generally high, with the hydrazine nitrogens reacting predictably with the two carbonyl groups of the dioxo ester.

Table 1: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives

Entry Acetophenone Substituent Intermediate Final Product
1 2-chloro Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate
2 4-chloro Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
3 3,4-dimethoxy Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate

Data derived from Kumar et al., 2018. nih.gov

The Knoevenagel condensation provides a pathway to synthesize pyrazoles by first creating a reactive α,β-unsaturated intermediate. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound (e.g., malononitrile, ethyl acetoacetate) to a carbonyl group (an aldehyde or ketone), followed by dehydration. wikipedia.org The resulting electron-deficient alkene can then serve as a Michael acceptor. In the context of pyrazole synthesis, this intermediate can be reacted with a hydrazine derivative. The reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated system, followed by an intramolecular cyclization and elimination of a molecule (like water or an alcohol) to form the aromatic pyrazole ring. beilstein-journals.org This protocol is often integrated into multicomponent reactions to enhance efficiency. beilstein-journals.orgnih.gov

Advanced and Catalyst-Driven Synthetic Approaches

Modern synthetic chemistry prioritizes efficiency, atom economy, and environmental considerations. This has led to the development of advanced methodologies for pyrazole synthesis, including catalyst-free reactions and multicomponent strategies.

The 1,3-dipolar cycloaddition of diazo compounds to alkynes is a powerful and atom-economical method for constructing the pyrazole ring system. nih.govacs.org This [3+2] cycloaddition reaction can often be performed under catalyst-free conditions, simply by heating the reactants. researchgate.netrsc.org For the synthesis of pyrazole-3-carboxylates, a common approach involves reacting an alkyne with a diazo compound bearing an ester group, such as ethyl diazoacetate. The reaction proceeds with high regioselectivity and yield, and under solvent-free conditions, it represents a green chemistry approach, often requiring no purification of the final product. researchgate.netrsc.orgrsc.org

Table 2: Catalyst-Free Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition

Diazo Compound Alkyne Conditions Product Yield
Ethyl diazoacetate Phenylacetylene 80 °C, neat Ethyl 5-phenyl-1H-pyrazole-3-carboxylate High
Trimethylsilyl diazomethane Phenylacetylene 80 °C, neat 3-Phenyl-5-(trimethylsilyl)-1H-pyrazole High

Data derived from Vuluga et al. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials, have become a cornerstone of efficient organic synthesis. mdpi.com Several MCRs have been developed for the synthesis of pyrazole derivatives, offering advantages such as operational simplicity, reduced reaction time, and high atom economy. beilstein-journals.orgrsc.org A common four-component reaction for synthesizing complex pyranopyrazole scaffolds involves the one-pot condensation of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. rsc.org These reactions often proceed through a cascade of events, including Knoevenagel condensation, Michael addition, and cyclization, to rapidly build molecular complexity from simple starting materials. rsc.org The use of catalysts, sometimes as simple as piperidine (B6355638) or as advanced as nanoparticles, can further enhance the efficiency and yield of these transformations. rsc.org

Optimization of Reaction Parameters and Yields in Pyrazole Carboxylate Synthesis

The synthesis of ethyl 5-aryl-1H-pyrazole-3-carboxylates, including the 2-chlorophenyl analogue, typically begins with a Claisen condensation reaction between a substituted acetophenone and diethyl oxalate. This reaction is generally carried out in the presence of a base, such as sodium ethoxide, to form a substituted ethyl 2,4-dioxo-4-phenylbutanoate intermediate. The subsequent and final step is the cyclization of this diketone with hydrazine hydrate, usually in a solvent like glacial acetic acid or ethanol, to yield the pyrazole ring. acs.orgnih.govekb.eg

The optimization of this synthetic route is critical for achieving high yields. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the nature of the catalyst or base. For instance, the initial Claisen condensation is typically performed in dry ethanol. ekb.eg The subsequent cyclization with hydrazine hydrate is often carried out at reflux temperature to ensure the completion of the reaction. ekb.eg

While specific optimization data for the synthesis of this compound is not extensively detailed in the available literature, studies on analogous compounds provide valuable insights. For a range of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates, this two-step process has been shown to be effective. nih.gov The yields of these reactions can vary depending on the specific substituents on the phenyl ring. For example, the synthesis of ethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate has been reported with a yield of 72%. ekb.eg

The following table summarizes typical reaction conditions and reported yields for the synthesis of structurally related pyrazole carboxylates, which can serve as a basis for optimizing the synthesis of the 2-chlorophenyl derivative.

ReactantsBase/CatalystSolventReaction ConditionsProductYield (%)Reference
Substituted Acetophenones, Diethyl OxalateSodium EthoxideDry EthanolRefluxSubstituted ethyl 2,4-dioxo-4-phenylbutanoates- ekb.eg
Substituted ethyl 2,4-dioxo-4-phenylbutanoates, Hydrazine Hydrate-Glacial Acetic Acid-Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates- nih.gov
4-chloroacetophenone, Diethyl Oxalate, PhenylhydrazineSodium EthoxideEthanolReflux, 6hEthyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate72% ekb.eg

Regioselectivity Control in Pyrazole Ring Formation

The reaction between an unsymmetrical 1,3-diketone, such as ethyl 2,4-dioxo-4-(2-chlorophenyl)butanoate, and a substituted hydrazine can theoretically lead to the formation of two regioisomers. The control of regioselectivity is therefore a significant aspect of pyrazole synthesis. The outcome of the cyclization is influenced by several factors, including the electronic and steric nature of the substituents on the diketone, the reaction conditions, and the nature of the hydrazine derivative. nih.govmdpi.com

In the case of the reaction between a 1-aryl-1,3-diketone and hydrazine hydrate to form a 5-aryl-1H-pyrazole, the initial nucleophilic attack of a hydrazine nitrogen can occur at either of the two carbonyl carbons of the diketone. The subsequent dehydration then leads to the formation of the pyrazole ring. The regioselectivity is often governed by the relative electrophilicity of the two carbonyl carbons. Generally, the carbonyl group adjacent to the less sterically hindering or more electron-withdrawing group is preferentially attacked. mdpi.com

For the synthesis of this compound from ethyl 2,4-dioxo-4-(2-chlorophenyl)butanoate and hydrazine hydrate, the desired isomer is the one where the 2-chlorophenyl group is at the 5-position of the pyrazole ring. This implies that the initial attack of the hydrazine occurs at the carbonyl group further away from the 2-chlorophenyl group.

The following table outlines the factors that generally influence the regioselectivity in pyrazole ring formation.

FactorInfluence on Regioselectivity
Electronic Effects of Substituents Electron-withdrawing groups on the aryl ring can increase the electrophilicity of the adjacent carbonyl carbon, potentially directing the initial nucleophilic attack of hydrazine.
Steric Hindrance Bulky substituents can hinder the approach of the nucleophile to the nearby carbonyl group, favoring attack at the less sterically encumbered carbonyl. The ortho-chloro substituent in the 2-chlorophenyl group is expected to exert a significant steric effect.
Reaction Conditions Parameters such as temperature and pH can influence the reaction pathway and the stability of intermediates, thereby affecting the final regioisomeric ratio. nih.gov
Solvent The polarity and hydrogen-bonding ability of the solvent can stabilize certain transition states over others, leading to preferential formation of one regioisomer. nih.gov

Advanced Structural Characterization and Elucidation of Ethyl 5 2 Chlorophenyl 1h Pyrazole 3 Carboxylate and Derivatives

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods provide invaluable information regarding the functional groups, bonding, and electronic environment within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: In the ¹H NMR spectrum of a typical ethyl pyrazole-3-carboxylate derivative, distinct signals confirm the presence of the ethyl ester group: a triplet signal for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-). researchgate.net The proton attached to the pyrazole (B372694) ring typically appears as a downfield singlet. researchgate.net Aromatic protons of the substituted phenyl ring exhibit complex multiplets in the aromatic region of the spectrum. researchgate.net Computational studies on pyrazole azo dyes have shown good accordance between experimental and predicted chemical shifts, supporting the presence of specific tautomers and configurations. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides further confirmation of the molecular structure. Key resonances include the carbonyl carbon (C=O) of the ester group, which appears significantly downfield. The carbons of the pyrazole ring and the substituted phenyl ring appear in the aromatic region. The ethyl group carbons give rise to two distinct signals at higher field. The combination of ¹H and ¹³C NMR, often supplemented by two-dimensional NMR experiments, allows for the complete assignment of the molecule's constitution. researchgate.net

Table 1: Typical ¹H NMR and ¹³C NMR Chemical Shifts (δ, ppm) for Ethyl Pyrazole Carboxylate Derivatives.
Assignment¹H NMR Shift (ppm)¹³C NMR Shift (ppm)Notes
Ethyl -CH₃~1.2-1.4 (triplet)~14-15Signal from the terminal methyl group of the ethyl ester.
Ethyl -CH₂-~4.2-4.4 (quartet)~60-62Signal from the methylene group adjacent to the ester oxygen.
Pyrazole C-H~7.0-8.0 (singlet)~100-115The specific shift depends on the substituents on the pyrazole ring.
Aromatic C-H~7.2-7.8 (multiplet)~125-140Signals from the chlorophenyl substituent.
Pyrazole Carbons-~130-155Positions of the C3 and C5 carbons of the pyrazole ring.
Ester C=O-~160-165Characteristic downfield signal of the carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. For pyrazole carboxylate derivatives, characteristic absorption bands are observed. A strong absorption band in the region of 1740-1685 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. isroset.org The C-O stretching of the ester appears in the 1270-1240 cm⁻¹ range. isroset.org For the 1H-pyrazole tautomer, a broad N-H stretching band can be observed around 3230-3217 cm⁻¹. isroset.org Aromatic C=C and C-H stretching vibrations are also present, and a band corresponding to the C-Cl stretch can be identified in the 785-775 cm⁻¹ region. isroset.org

Table 2: Characteristic IR Absorption Frequencies for Ethyl Pyrazole Carboxylate Derivatives.
Vibrational ModeFrequency Range (cm⁻¹)Intensity
N-H Stretch (pyrazole)3230 - 3217Medium, Broad
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
C=O Stretch (ester)1740 - 1685Strong
Aromatic C=C Stretch1600 - 1450Medium to Weak
C-O Stretch (ester)1270 - 1240Strong
C-Cl Stretch785 - 775Medium to Strong

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This allows for the calculation of the molecular formula with high confidence. For Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate (C₁₂H₁₁ClN₂O₂), HRMS would confirm the molecular weight and isotopic distribution pattern characteristic of a chlorine-containing compound. The mass spectrum also provides information about the molecule's fragmentation pattern, which can further support the proposed structure. nist.gov

Table 3: Molecular Formula and Calculated Mass for this compound.
PropertyValue
Molecular FormulaC₁₂H₁₁ClN₂O₂
Molecular Weight250.68 g/mol
Calculated Monoisotopic Mass250.0509 Da

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrazole derivatives, containing both pyrazole and phenyl chromophores, typically exhibit absorption bands in the UV region corresponding to π → π* transitions. researchgate.net The absorption spectrum of the parent pyrazole shows a maximum absorption at 203 nm. rsc.org For more complex pyrazole derivatives, absorption maxima can be observed at longer wavelengths. For example, some pyrazole azo dyes show absorption maxima between 216 nm and 345 nm. nih.gov The solvent can influence the position of these absorption maxima due to solute-solvent interactions. nih.gov

Table 4: Typical UV-Vis Absorption Maxima for Pyrazole Derivatives.
Chromophore SystemTypical λₘₐₓ (nm)Electronic Transition
Pyrazole Ring~200 - 240π → π
Substituted Phenyl Ring~250 - 280π → π
Extended Conjugated System> 300π → π*

X-ray Crystallography for Precise Three-Dimensional Structure Determination

While spectroscopic techniques confirm the molecular formula and connectivity, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction Analysis of Pyrazole Carboxylates

By growing a suitable single crystal of the compound, X-ray diffraction analysis can determine the precise spatial arrangement of atoms, bond lengths, and bond angles. researchgate.net Studies on various pyrazole carboxylate derivatives have revealed common structural features. Many crystallize in the monoclinic system. isroset.orgnih.gov The crystal packing is often stabilized by a network of intermolecular interactions, including strong O-H···O and N-H···O hydrogen bonds, as well as C-H···N and C-H···F interactions. researchgate.netcambridge.org The analysis of related structures shows that the pyrazole ring substituents can be either coplanar or perpendicular to the ring. tandfonline.com In some cases, face-to-face π-π stacking interactions among the aromatic rings contribute to the stability of the crystal structure. researchgate.net

Table 5: Example Crystallographic Data for a Representative Pyrazole Carboxylate Derivative (Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate). nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.3272 (6)
b (Å)24.8129 (19)
c (Å)10.4556 (8)
β (°)97.391 (1)
Volume (ų)1885.1 (3)
Z (molecules/unit cell)4

Advanced Structural Analysis of this compound and Its Derivatives

Detailed structural and intermolecular interaction data for the specific chemical compound this compound is not available in the public domain based on a comprehensive search of scientific literature and crystallographic databases. Therefore, a scientifically accurate article adhering to the requested outline cannot be generated at this time.

To fulfill the user's request for a thorough and scientifically accurate article focusing solely on this compound, specific data from single-crystal X-ray diffraction or advanced computational chemistry studies are required. Such studies provide the precise measurements necessary to detail molecular conformation, dihedral angles, and the nature of intermolecular forces.

While research exists for structurally related pyrazole derivatives, utilizing that data would be misleading. The conformation and crystal packing of a molecule are highly sensitive to the specific placement of substituent groups. For example, changing the position of the chlorine atom on the phenyl ring from the ortho (2-position) to the meta (3-position) or para (4-position) would significantly alter the electronic distribution and steric profile, leading to different dihedral angles, hydrogen bonding networks, and pi-pi stacking geometries. Extrapolating data from such isomers or other derivatives would constitute a scientifically inaccurate representation of the target compound.

For context, and to illustrate the type of specific data required, studies on related compounds reveal the following:

Illustrative Data from Related Pyrazole Derivatives (Not Applicable to the Target Compound)

Analysis of Molecular Conformation and Dihedral Angles

In a related compound, Ethyl 1-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate , the dihedral angles between the pyrazole ring and the dichlorophenyl and phenyl rings are 77.6° and 32.8°, respectively. In another derivative, Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate , the pyrazole ring forms dihedral angles of 6.97° and 79.25° with its attached phenyl rings. This variation underscores that specific values are unique to each molecule's structure.

Investigation of Intermolecular Interactions and Crystal Packing

Analysis of various pyrazole crystals shows that their supramolecular architecture is typically governed by a combination of hydrogen bonds and stacking interactions.

Hydrogen Bonding Networks: In many pyrazole derivatives, intermolecular C—H···O or N—H···O hydrogen bonds are crucial in stabilizing the crystal lattice, often linking molecules into chains or more complex networks.

Pi-Pi Stacking Interactions: Aromatic rings in these systems frequently engage in π-π stacking. For instance, in Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate , weak π–π stacking interactions are observed with a centroid–centroid distance of 3.927 Å.

Hirshfeld Surface Analysis: This quantitative method is used to analyze intermolecular contacts. In a complex chlorophenyl-containing heterocyclic molecule, Hirshfeld analysis revealed the percentage contributions of the most significant interactions to the crystal packing as H···H (30.9%), Cl···H/H···Cl (20.7%), C···H/H···C (16.8%), and O···H/H···O (11.4%). These specific percentages are unique to that crystal structure and cannot be generalized.

A scientifically rigorous article on this compound requires a dedicated crystallographic or computational study on this exact compound. Without such a study, the detailed analysis requested in the outline cannot be provided.

Computational Chemistry and Theoretical Investigations of Ethyl 5 2 Chlorophenyl 1h Pyrazole 3 Carboxylate Systems

Density Functional Theory (DFT) Studies for Electronic and Geometrical Properties

Density Functional Theory (DFT) has become a primary tool for investigating the electronic and geometric properties of molecular systems due to its favorable balance of accuracy and computational cost. x-mol.net Calculations are typically performed using methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve reliable results for properties including optimized geometry, electronic structure, and thermodynamic parameters. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the structure corresponding to the minimum energy on the potential energy surface. For Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate, the optimized structure reveals key details about its bond lengths, bond angles, and dihedral angles.

A frequency calculation is subsequently performed on the optimized geometry to confirm its stability. The absence of imaginary frequencies indicates that the structure is a true energy minimum. nih.gov

Table 1: Selected Optimized Geometrical Parameters (Illustrative) This table presents typical bond lengths and angles for a pyrazole (B372694) derivative core structure as determined by DFT calculations. Actual values for the title compound would require specific computation.

ParameterBond Length (Å)ParameterBond Angle (°)
N1-N21.35C5-N1-N2112.0
N2-C31.33N1-N2-C3105.0
C3-C41.43N2-C3-C4111.0
C4-C51.38C3-C4-C5107.0
C5-N11.36C4-C5-N1105.0
C5-C(Aryl)1.48C4-C3-C(Carboxylate)125.0

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, representing the nucleophilic nature of the molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. youtube.commaterialsciencejournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small energy gap implies a more reactive molecule. researchgate.net These energies are instrumental in calculating various chemical reactivity descriptors.

Table 2: Calculated FMO Parameters (Illustrative) This table shows representative energy values and reactivity descriptors for a pyrazole derivative, calculated using time-dependent DFT (TD-DFT).

ParameterValue (eV)
EHOMO-6.5
ELUMO-1.8
Energy Gap (ΔE)4.7

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the molecular surface using a color spectrum.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these regions are expected around the nitrogen atoms of the pyrazole ring and the oxygen atom of the carbonyl group. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are favorable for nucleophilic attack. The hydrogen atom attached to the pyrazole nitrogen (N-H) is a likely positive center.

The MEP map provides a comprehensive picture of the molecule's reactivity, offering insights into its intermolecular interactions. bohrium.com

DFT calculations, combined with frequency analysis, can be used to determine key thermodynamic properties of the molecule at a given temperature (e.g., 298.15 K) and pressure (1 atm). nih.gov These parameters, including zero-point vibrational energy (ZPVE), enthalpy (H), Gibbs free energy (G), and entropy (S), are vital for understanding the stability and spontaneity of chemical reactions involving the compound. asrjetsjournal.org

Table 3: Calculated Thermodynamic Parameters (Illustrative) This table provides representative thermodynamic values for a molecule of similar complexity, obtained from DFT frequency calculations.

ParameterValue
Zero-Point Vibrational Energy155.8 kcal/mol
Enthalpy (H)166.5 kcal/mol
Gibbs Free Energy (G)125.2 kcal/mol
Entropy (S)138.4 cal/mol·K

Tautomerism and Conformational Preferences of Pyrazoles

Pyrazoles are known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. Understanding the tautomeric preferences is essential as different tautomers can have distinct chemical and physical properties.

For this compound, the most significant form of tautomerism is annular tautomerism. This involves the migration of the proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. This results in two possible tautomers: 5-(2-chlorophenyl)- and 3-(2-chlorophenyl) substituted forms.

While the ethyl carboxylate group introduces the possibility of keto-enol tautomerism, this is generally less favorable than the aromatic pyrazole ring structures. The predominant equilibrium is between the annular tautomers. mdpi.com

Computational chemistry allows for the determination of the relative stability of these tautomers. By calculating the total electronic energy or, more accurately, the Gibbs free energy of each optimized tautomeric form, one can predict the dominant species in equilibrium. nih.gov The tautomer with the lower energy is the more stable and, therefore, the more abundant form. These calculations can also help elucidate the energy barrier for the interconversion between tautomers. nih.gov

Table 4: Relative Energies of Tautomers (Hypothetical) This table illustrates how DFT calculations can be used to compare the stability of different tautomeric forms.

TautomerDescriptionRelative Gibbs Free Energy (kcal/mol)
Tautomer A5-(2-chlorophenyl)-1H-pyrazole0.00 (Reference)
Tautomer B3-(2-chlorophenyl)-1H-pyrazole+2.5

Influence of Substituents on Tautomeric Equilibria and Stability

The phenomenon of annular prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, significantly influencing their chemical reactivity and biological interactions. nih.govencyclopedia.pub For this compound, the position of the single proton on one of the two ring nitrogen atoms gives rise to two possible tautomeric forms. The equilibrium between these tautomers is dictated by the electronic and steric nature of the substituents at the C3 and C5 positions of the pyrazole ring.

The stability of a specific tautomer is the result of a delicate balance among several factors, including the aromaticity of the pyrazole ring, intramolecular interactions such as hydrogen bonds, and intermolecular interactions with the surrounding environment. mdpi.com The substituents—a 2-chlorophenyl group at the C5 position and an ethyl carboxylate group at the C3 position—exert distinct electronic effects that modulate the relative stability of the tautomers.

Theoretical investigations on substituted pyrazoles have shown that electron-donating groups tend to favor the tautomer where the proton is on the nitrogen atom adjacent to the carbon bearing that substituent. nih.gov Conversely, electron-withdrawing groups, such as the ethyl carboxylate group, are found to stabilize the tautomer where the proton is on the more distant nitrogen atom. nih.gov The 2-chlorophenyl group presents a more complex influence, combining a weak π-electron donating capability through resonance with a stronger electron-withdrawing inductive effect from the chlorine atom. The ortho position of the chlorine atom may also introduce steric hindrance, potentially influencing the preferred orientation of the phenyl ring and affecting intramolecular hydrogen bonding possibilities.

Computational studies on similar 3(5)-substituted pyrazoles with ester groups have highlighted that the preference for a specific tautomer depends on a balance between these competing electronic and steric factors. mdpi.com For instance, in some cases, intramolecular hydrogen bonds between the N-H of the pyrazole and the carbonyl oxygen of the ester group can stabilize an otherwise less favored tautomer. nih.gov The polarity of the solvent environment also plays a crucial role, as it can influence intermolecular hydrogen bonding and alter the tautomeric equilibrium. mdpi.com

Table 1: Factors Influencing Tautomeric Equilibrium in this compound
FactorInfluence of 2-Chlorophenyl Group (C5)Influence of Ethyl Carboxylate Group (C3)Predicted Effect on Equilibrium
Electronic Effects (Inductive/Resonance)Inductively withdrawing (-I), weakly resonance donating (+R)Strongly electron-withdrawing (-I, -R)The strong electron-withdrawing nature of the ester group likely dominates, favoring the tautomer with the N-H at the N1 position, distal to the ester.
Steric HindranceThe ortho-chloro substituent can cause steric clash, influencing the dihedral angle of the phenyl ring relative to the pyrazole ring.The ethyl ester group is relatively flexible and less likely to cause significant steric hindrance with the pyrazole ring itself.Steric effects may disfavor conformations required for certain intramolecular interactions, thereby shifting the equilibrium.
Intramolecular Hydrogen BondingUnlikely to directly participate as a hydrogen bond donor or acceptor with the pyrazole N-H.The carbonyl oxygen can act as a hydrogen bond acceptor for the pyrazole N-H, potentially stabilizing the tautomer where the N-H is at N2.A potential intramolecular N-H···O=C bond could shift the equilibrium toward the N2-H tautomer, competing with the electronic preference.
Solvent EffectsPolar solvents can form intermolecular hydrogen bonds with both the N-H proton (as a donor) and the pyridine-like nitrogen (as an acceptor), disrupting intramolecular bonds and influencing the inherent electronic preferences of the tautomers.In polar, protic solvents, the tautomeric equilibrium may shift compared to the gas phase or nonpolar solvents due to differential solvation of the two tautomers.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational tool to explore the dynamic behavior, conformational landscape, and intermolecular interactions of molecules like this compound over time. eurasianjournals.comnih.gov By simulating the atomic motions based on a force field, MD provides insights that are complementary to static quantum mechanical calculations, revealing how the molecule behaves in a more realistic, dynamic environment such as in solution or interacting with a biological target. researchgate.net

For pyrazole derivatives, MD simulations are frequently employed to understand their binding modes and stability within the active sites of proteins. tandfonline.comnih.gov These simulations can track the conformational changes of the ligand and the protein, assessing the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation period. researchgate.net The root mean square deviation (RMSD) of the molecule's backbone atoms is often calculated to determine the stability of its conformation, while the root mean square fluctuation (RMSF) can highlight the flexibility of specific parts of the molecule. researchgate.net

In the context of this compound, an MD simulation could elucidate several dynamic properties. It would reveal the rotational freedom of the 2-chlorophenyl ring relative to the pyrazole core and the conformational flexibility of the ethyl carboxylate side chain. Furthermore, simulations in an aqueous environment would show how water molecules interact with the compound, forming hydrogen bonds with the ester carbonyl and the pyrazole nitrogens, and how these solvent interactions influence the compound's preferred conformation. Such simulations are crucial for understanding the molecule's behavior prior to and during its interaction with a biological receptor. nih.gov

Table 2: Insights from Molecular Dynamics (MD) Simulations on Pyrazole Systems
Simulation AspectInformation GainedRelevance to this compound
Conformational AnalysisExploration of accessible rotational states (dihedral angles) of substituents and the flexibility of the molecule.Determines the preferred orientation of the 2-chlorophenyl and ethyl carboxylate groups and the overall molecular shape in solution.
Solvent InteractionMapping of solvent structure around the solute, including the formation and lifetime of hydrogen bonds with water molecules.Provides understanding of its solubility and the hydration pattern around key functional groups (ester, pyrazole N-H, N).
Ligand-Receptor DynamicsAssessment of the stability of a docked pose within a protein's binding site over time. Calculation of binding free energies.Predicts the binding stability and affinity for a potential biological target, identifying key stable interactions that contribute to its activity.
RMSD/RMSF AnalysisQuantification of structural stability (RMSD) and atomic flexibility (RMSF) during the simulation.Indicates whether the molecule maintains a stable conformation or undergoes significant structural changes, and identifies which parts are most flexible.

Structure-Property Relationship Derivations from Quantum Chemical Descriptors

Quantum chemical calculations provide a suite of molecular descriptors that are instrumental in developing structure-property relationships (SPRs) and quantitative structure-activity relationships (QSAR). researchgate.net These descriptors, derived from the electronic structure of a molecule, can quantify various aspects of its reactivity, stability, and intermolecular interaction potential. For this compound, these computational descriptors offer a theoretical foundation to predict its physicochemical properties and potential biological activities.

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a large gap suggests high stability and low reactivity. researchgate.net

Another valuable descriptor is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. The MEP reveals regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP would likely show negative potential around the pyrazole's pyridine-like nitrogen and the carbonyl oxygen of the ester, indicating sites for hydrogen bond donation. The N-H proton would exhibit a region of positive potential. These descriptors are vital for understanding how the molecule will interact with biological targets. researchgate.net By calculating these descriptors for a series of related pyrazole derivatives, researchers can build predictive models that link specific structural features to observed properties. mdpi.comnih.gov

Table 3: Quantum Chemical Descriptors and Their Predicted Molecular Properties
Quantum Chemical DescriptorDefinitionPredicted Property/Relationship
HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular Orbital.Correlates with the capacity to donate electrons; higher energy indicates a better electron donor.
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular Orbital.Correlates with the capacity to accept electrons; lower energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE)The energy difference between ELUMO and EHOMO.Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity.
Dipole Moment (μ)A measure of the overall polarity of the molecule.Influences solubility in polar solvents and the nature of dipole-dipole interactions with a receptor.
Molecular Electrostatic Potential (MEP)A 3D map of the electrostatic potential on the molecule's surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions for non-covalent interactions like hydrogen bonding.

Exploration of Biological Activities and Structure Activity Relationships Sar of Pyrazole Carboxylates

Anticancer and Antiproliferative Research on Pyrazole (B372694) Derivatives

Pyrazole derivatives are recognized for their potential as anticancer agents, demonstrating the ability to inhibit the growth of malignant cells and induce cell death. mdpi.comsrrjournals.com The versatility of the pyrazole scaffold allows for chemical modifications that can enhance efficacy and selectivity against various cancer types. mdpi.com

Evaluation against Diverse Cancer Cell Lines

The antiproliferative activity of pyrazole derivatives has been evaluated across a wide range of human cancer cell lines. mdpi.com Studies have shown that these compounds can exhibit potent cytotoxic effects, often with IC50 values in the low micromolar range. srrjournals.com For instance, certain pyrazole derivatives have demonstrated significant activity against breast cancer (MCF-7), lung cancer (A549), liver cancer (HepG2), and colon cancer (HCT-116) cell lines. srrjournals.com

One study highlighted a pyrazole derivative substituted with a 4-bromophenyl group that inhibited the growth of A549, HeLa, and MCF-7 cell lines with IC50 values of 8.0 µM, 9.8 µM, and 5.8 µM, respectively. srrjournals.com Another series of pyrazole-based lamellarin O analogues showed activity in the low micromolar range against colorectal cancer cell lines HCT116, HT29, and SW480. In another investigation, a novel series of pyrazole derivatives showed promising cytotoxic activity against HepG-2, MCF-7, and A-549 cell lines.

Compound TypeCell LineReported Activity (IC50)Source
Pyrazole Benzamide DerivativeHCT-116 (Colon)7.74 µg/mL srrjournals.com
Pyrazole Benzamide DerivativeMCF-7 (Breast)4.98 µg/mL srrjournals.com
4-bromophenyl substituted pyrazoleMCF-7 (Breast)5.8 µM srrjournals.com
4-bromophenyl substituted pyrazoleA549 (Lung)8.0 µM srrjournals.com
3,4-diaryl pyrazole derivative (Comp. 6)Various (6 lines)0.06–0.25 nM mdpi.com
Polysubstituted pyrazole (Comp. 59)HepG2 (Liver)2 µM mdpi.com
Pyrazole Derivative (Comp. 1)HCT-116 (Colon)4.2 µM
Pyrazole Derivative (Comp. 1)HepG2 (Liver)4.4 µM
Table 1: Examples of Antiproliferative Activity of Pyrazole Derivatives against Various Cancer Cell Lines.

Mechanistic Studies of Antiproliferative Action, including Apoptosis Induction

Research into the mechanism of action of pyrazole derivatives reveals their ability to interfere with key cellular processes required for cancer cell survival and proliferation. mdpi.com A primary mechanism is the induction of apoptosis, or programmed cell death. mdpi.com

Studies have shown that certain pyrazole compounds can trigger apoptosis through the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death. This process is often accompanied by the activation of caspases, a family of proteases that are central to the apoptotic pathway. For example, one pyrazole derivative was found to trigger apoptosis in triple-negative breast cancer cells through ROS production and the activation of caspase 3.

Furthermore, pyrazole derivatives have been shown to modulate the expression of proteins in the Bcl-2 family, which are key regulators of apoptosis. Some compounds can downregulate the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic proteins like Bax, tipping the cellular balance towards cell death. Other reported mechanisms include the disruption of the cell microtubular system and the arrest of the cell cycle at various phases, preventing cancer cells from dividing. mdpi.com

Other Pharmacological Activities Identified for Related Pyrazole Structures

The biological activity of the pyrazole scaffold is not limited to anticancer effects. Various derivatives have been investigated for a range of other therapeutic applications. nih.gov

Radioprotective Potential

The potential of pyrazole derivatives in the context of radiation therapy has been explored. Some compounds act as radiosensitizers, meaning they can enhance the cell-killing effect of γ-radiation on tumor cells. nih.govfrontiersin.org One study developed a novel pyrazole derivative, PCW-1001, which demonstrated both antitumor and radiosensitizing activities in breast cancer models by modulating the expression of genes involved in the DNA damage response. frontiersin.org Conversely, other related compounds, such as the indazole-containing drug Benzydamine, have been used to treat oral mucositis, a common side effect caused by radiation therapy, suggesting a protective effect on healthy tissues. nih.gov

Anticonvulsant Properties

The pyrazole structure is a key feature in compounds exhibiting anticonvulsant properties. nih.gov Numerous studies have demonstrated the potential of diversely substituted pyrazoles in established animal models of seizures. This activity has led to the development of novel substituted pyrazoles aimed at managing epilepsy. Research indicates that the presence of electron-releasing groups on the aromatic rings of pyrazole derivatives can enhance their anticonvulsant effects.

Antimalarial Activity

The pyrazole core is considered a "privilege scaffold" in the search for new antimalarial agents. nih.gov The emergence of drug-resistant strains of the Plasmodium parasite has necessitated the development of new therapeutics, and pyrazole derivatives have shown significant promise. nih.gov

These compounds have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. For instance, certain pyrazolylpyrazoline derivatives showed promising antimalarial effects in mice infected with Plasmodium berghei and also proved effective against the chloroquine-resistant RKL9 strain of P. falciparum in vitro. The mechanism of antimalarial action for some pyrazole derivatives involves the inhibition of crucial parasite enzymes like dihydrofolate reductase (DHFR).

Enzyme Inhibition Studies

The 5-phenyl-1H-pyrazole-3-carboxylic acid framework is recognized as a "privileged fragment" in medicinal chemistry, indicating its ability to serve as a versatile scaffold for designing inhibitors of multiple enzymes. nih.gov Derivatives of this core structure have demonstrated inhibitory activity against a range of enzymes, including Factor XIa, tissue-nonspecific alkaline phosphatase (TNAP), enkephalinase, and have shown modulation of the mGlu5 receptor.

Factor XIa: As a key component of the intrinsic pathway of the coagulation cascade, Factor XIa (FXIa) is a promising target for anticoagulant therapies with a potentially lower risk of bleeding compared to traditional anticoagulants. nih.gov Research into 5-phenyl-1H-pyrazole-3-carboxamide derivatives has identified potent FXIa inhibitors. For instance, a lead compound from one study, which features a modified carboxamide group, exhibited a Ki of 90.37 nM against FXIa. nih.gov This highlights the potential of the pyrazole carboxylate core in designing novel anticoagulants.

Tissue-Nonspecific Alkaline Phosphatase (TNAP): TNAP is a crucial enzyme in bone mineralization, and its inhibitors are being investigated for various therapeutic applications. High-throughput screening has identified pyrazole derivatives as potent TNAP inhibitors. nih.govnih.gov Structure-activity relationship studies on a series of pyrazole amides revealed that substitutions on the phenyl ring significantly impact inhibitory potency, with some derivatives achieving IC50 values in the low nanomolar range. nih.govnih.gov For example, a derivative with a 2,3,4-trichlorophenyl group at the 5-position of the pyrazole ring showed an IC50 of 5 nM. nih.govnih.gov

Enkephalinase: Enkephalinase (Neutral endopeptidase) is involved in the degradation of enkephalins, which are endogenous opioid peptides. Inhibition of this enzyme can lead to analgesic effects. The 5-phenyl-1H-pyrazole-3-carboxylic acid scaffold has been identified as a basis for developing enkephalinase inhibitors.

mGlu5 Receptor: The metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a G-protein coupled receptor implicated in various neurological and psychiatric disorders. Negative allosteric modulators (NAMs) of the mGlu5 receptor are of significant interest for therapeutic development. nih.govacs.orgnih.gov The pyrazole core has been incorporated into potent and selective mGlu5 NAMs. nih.govacs.orgnih.gov

The following table summarizes the inhibitory activities of representative pyrazole carboxylate derivatives against various enzymes.

Compound/Derivative ClassTarget EnzymeActivity (IC50/Ki)
5-Phenyl-1H-pyrazole-3-carboxamide derivativeFactor XIaKi = 90.37 nM nih.gov
5-(2,3,4-trichlorophenyl)-1H-pyrazole-3-carboxamide derivativeTNAPIC50 = 5 nM nih.govnih.gov
5-Phenyl-1H-pyrazole-3-carboxylic acid derivativesEnkephalinaseIdentified as inhibitors
Pyrazole-based compoundsmGlu5 ReceptorIdentified as NAMs nih.govacs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are invaluable computational tools in drug discovery, enabling the prediction of biological activity and the optimization of lead compounds.

Development of SAR Hypotheses based on Substituent Effects

The biological activity of 5-aryl-1H-pyrazole-3-carboxylates is highly dependent on the nature and position of substituents on the aryl ring.

For TNAP inhibition , studies on a series of 5-substituted phenyl-1H-pyrazole-3-carboxamides have provided detailed SAR insights. The presence of halogen atoms on the phenyl ring generally enhances inhibitory activity. For instance, moving from a single chloro-substituent to multiple chloro-substituents, such as in the 2,3,4-trichlorophenyl analog, resulted in a significant increase in potency, with the IC50 value dropping to 5 nM. nih.govnih.gov This suggests that electronic and steric factors of the substituents on the phenyl ring play a crucial role in the interaction with the enzyme's active site.

In the context of Factor XIa inhibitors , the 5-phenyl ring of the pyrazole scaffold is known to occupy the S1 pocket of the enzyme. nih.gov The substitution pattern on this phenyl ring is therefore critical for achieving high affinity and selectivity. While specific data for the 2-chloro substitution is limited, the general principle is that the substituent should favorably interact with the residues lining this pocket.

For mGlu5 receptor NAMs , the aryl group at the 5-position of the pyrazole ring is a key feature for interaction with the receptor. nih.govacs.orgnih.gov Modifications to this ring system are a common strategy for optimizing potency and pharmacokinetic properties.

The table below illustrates the effect of phenyl ring substitutions on the TNAP inhibitory activity of 5-phenyl-1H-pyrazole-3-carboxamide derivatives.

Phenyl SubstitutionTNAP IC50 (nM)
4-chloro>1000
2,4-dichloro200
2,3,4-trichloro5 nih.govnih.gov

Computational Modeling for Activity Prediction and Lead Optimization

Computational techniques such as molecular docking and pharmacophore modeling have been extensively applied to the pyrazole carboxylate scaffold to understand ligand-receptor interactions and guide the design of more potent inhibitors.

Molecular Docking: Docking studies of pyrazole-based inhibitors into the active sites of their target enzymes have provided valuable insights into their binding modes. researchgate.netmui.ac.irnih.gov For Factor XIa, docking simulations have shown that the 5-phenyl group of the pyrazole inhibitor occupies the S1 pocket of the enzyme. nih.gov This information is crucial for designing derivatives with optimized interactions within this pocket. Similarly, for TNAP inhibitors, docking studies have helped to rationalize the observed SAR and to design novel analogs with improved potency. nih.govnih.gov

Pharmacophore Modeling: Pharmacophore models for various enzyme inhibitors incorporating the pyrazole scaffold have been developed. pjps.pk These models define the essential three-dimensional arrangement of chemical features required for biological activity. For instance, a pharmacophore model for Factor XIa inhibitors based on the pyrazole scaffold would typically include a hydrophobic feature corresponding to the 5-phenyl ring, a hydrogen bond acceptor from the carboxylate or carboxamide group, and potentially other features depending on the specific substitutions. nih.gov Such models are instrumental in virtual screening campaigns to identify novel pyrazole carboxylate derivatives with desired inhibitory activities.

Medicinal Chemistry and Drug Discovery Perspectives of Ethyl 5 2 Chlorophenyl 1h Pyrazole 3 Carboxylate

Design Principles for Developing Pyrazole-Based Therapeutic Agents

The design of pyrazole-based therapeutic agents is guided by several key principles aimed at optimizing their interaction with biological targets and achieving desired pharmacological effects. The pyrazole (B372694) ring itself is a versatile building block, offering sites for substitution that can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. mdpi.comnih.gov

A fundamental aspect of the design process is the understanding of structure-activity relationships (SAR). nih.gov Medicinal chemists systematically modify the substituents on the pyrazole core to probe the binding pocket of the target protein. For instance, the phenyl group at the 5-position and the ethyl carboxylate at the 3-position of the core scaffold can be altered to enhance interactions. The nature and position of substituents on the phenyl ring, such as the chlorine atom in Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate, can be critical for activity. nih.gov

The pyrazole scaffold's inherent properties, such as its ability to act as both a hydrogen bond donor and acceptor, are leveraged to establish key interactions within a target's active site. mdpi.com Furthermore, the metabolic stability of the pyrazole nucleus is a significant advantage, contributing to its increasing presence in newly approved drugs. nih.gov

Computational tools, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore mapping, play a crucial role in the rational design of pyrazole-based drugs. connectjournals.com These methods allow for the prediction of binding affinities and the prioritization of candidate molecules for synthesis, thereby accelerating the drug discovery process.

Application of Fragment-Based Lead Generation (FBLG) Strategies

Fragment-Based Lead Generation (FBLG) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target, albeit with low affinity. These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov

The 5-phenyl-1H-pyrazole-3-carboxylic acid scaffold, the core of the title compound, has been identified as a "privileged fragment" in FBLG campaigns. mdpi.comnih.govresearchgate.net For example, derivatives of this scaffold have been successfully used to discover potent inhibitors of Factor XIa, a key target for anticoagulant drugs. mdpi.comnih.gov In these studies, the pyrazole-carboxamide core served as a starting point, which was then elaborated by adding other chemical moieties to improve its inhibitory activity.

The success of FBLG with pyrazole-containing fragments is also exemplified by the discovery of the multitargeted kinase inhibitor AT9283. acs.org The initial hit was a pyrazole-benzimidazole fragment, which, through structure-based design, was optimized into a potent Aurora kinase inhibitor that entered clinical trials. acs.org This highlights the potential of using fragments like this compound as starting points for developing new medicines.

Rational Design and Optimization of Lead Compounds from Pyrazole Scaffolds

Once an initial hit or lead compound is identified, a process of rational design and optimization is undertaken to improve its therapeutic potential. This involves iterative cycles of chemical synthesis and biological testing to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. connectjournals.com

A key strategy in the optimization of pyrazole-based leads is the exploration of SAR. For instance, in the development of inhibitors for the metalloproteases meprin α and β, systematic modifications were made to the phenyl groups at positions 3 and 5 of the pyrazole core. nih.gov This allowed researchers to understand the impact of different substituents on inhibitory activity and selectivity. nih.gov

Structure-based drug design is another powerful tool. By obtaining the crystal structure of a lead compound bound to its target protein, chemists can visualize the key interactions and design modifications to improve binding affinity. For example, the optimization of a pyrazole-based Aurora kinase inhibitor was guided by X-ray crystallography, which confirmed that the pyrazole motif had excellent complementarity with the enzyme's ATP binding pocket. acs.org This structural insight guided the retention of the pyrazole core in subsequent designs. acs.org

Selectivity is often a major challenge in drug development. Rational design can be employed to achieve selectivity for the desired target over related proteins. A notable example is the development of a selective JAK1 inhibitor, where the introduction of a substituent at the ortho position of the pyrazole ring proved crucial for its selectivity over the closely related JAK2 kinase. mdpi.com

Future Research Directions for Pyrazole-3-carboxylates in Drug Development

The field of drug discovery is constantly evolving, and the future of pyrazole-3-carboxylates is promising, with several exciting research directions emerging. The proven versatility of the pyrazole scaffold suggests its continued application in developing treatments for a wide array of diseases, including cancer, inflammatory conditions, and infectious diseases. researchgate.netmdpi.comnih.gov

One of the key future trends is the development of multi-targeted or poly-pharmacological agents. Many complex diseases involve multiple biological pathways, and drugs that can modulate several targets simultaneously may offer superior efficacy. The pyrazole scaffold is well-suited for the design of such agents.

The integration of advanced computational methods, including artificial intelligence and machine learning, is set to revolutionize the design of pyrazole-based drugs. connectjournals.com These technologies can analyze vast datasets to predict the biological activity and properties of virtual compounds, significantly accelerating the identification of promising new drug candidates.

Furthermore, the exploration of novel synthetic methodologies will enable the creation of more diverse and complex pyrazole-3-carboxylate libraries. mdpi.com This will expand the chemical space available for screening and increase the probability of discovering first-in-class medicines. The inherent metabolic stability of the pyrazole ring will continue to make it an attractive scaffold for developing drugs with improved pharmacokinetic profiles. nih.gov As our understanding of disease biology deepens, the rational design of precisely targeted pyrazole-3-carboxylate derivatives holds great potential for addressing unmet medical needs. connectjournals.com

Q & A

Q. What synthetic routes are commonly used to prepare Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A key method involves reacting hydrazine derivatives with β-keto esters. For example, ethyl 2-cyano-3-ethoxyacrylate can condense with substituted hydrazides under acidic conditions (e.g., acetic acid) to form the pyrazole core. Subsequent functionalization at the 5-position with a 2-chlorophenyl group is achieved via Suzuki coupling or nucleophilic aromatic substitution . Intermediate purification steps often involve column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound .

Q. What analytical techniques are essential for structural confirmation of this compound?

  • NMR Spectroscopy : 1H and 13C NMR identify substituent positions (e.g., ester carbonyl at ~165–170 ppm) and aromatic protons from the 2-chlorophenyl group.
  • IR Spectroscopy : Confirms ester C=O stretches (~1700 cm⁻¹) and N-H stretches (~3200 cm⁻¹) in the pyrazole ring.
  • Mass Spectrometry : Molecular ion peaks ([M+H]+) align with the molecular weight (280.7 g/mol), and fragmentation patterns validate the structure.
  • X-ray Crystallography : Provides definitive bond lengths and angles, resolving ambiguities in tautomeric forms .

Q. What safety protocols are critical during experimental handling?

  • Use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation.
  • Avoid contact with skin; if exposed, rinse with water for ≥15 minutes .
  • Store away from strong oxidizers (e.g., peroxides) and heat sources, as decomposition releases toxic gases (CO, NOx) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Temperature Control : Maintain 80–100°C to balance reaction rate and decomposition. Higher temperatures promote ester hydrolysis.
  • Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) or acetic acid to accelerate cyclocondensation.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict anhydrous conditions to prevent hydrolysis .

Q. What strategies address discrepancies in NMR data for tautomeric forms of the pyrazole ring?

The pyrazole ring can exhibit keto-enol tautomerism, leading to variable NMR signals. Strategies include:

  • Variable Temperature NMR : Resolves tautomeric equilibria by observing shifts at different temperatures.
  • Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent tautomers.
  • Computational Modeling (DFT) : Predicts dominant tautomeric forms based on thermodynamic stability .

Q. How does the 2-chlorophenyl substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing chloro group activates the pyrazole ring toward electrophilic substitution at the 4-position. For example:

  • Suzuki-Miyaura Coupling : The 5-(2-chlorophenyl) group directs palladium catalysts to the 4-position, enabling aryl-aryl bond formation.
  • Nucleophilic Aromatic Substitution : Chlorine at the ortho position enhances leaving-group ability, facilitating substitutions with amines or alkoxides .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in literature?

Discrepancies often arise from impurities or polymorphic forms. Methodological steps include:

  • Recrystallization : Repurify the compound using ethanol/water mixtures to isolate the dominant polymorph.
  • HPLC Purity Assay : Quantify impurities (>98% purity required for reproducible solubility measurements).
  • Solvent Polarity Tests : Compare solubility in graded ethanol/water systems to establish a solubility profile .

Q. Why do catalytic yields vary across studies for this compound’s derivatives?

Yield variability is linked to:

  • Substituent Electronic Effects : Electron-donating groups on the pyrazole ring reduce electrophilicity, slowing reactions.
  • Catalyst Loading : Pd(PPh₃)₄ at 5 mol% vs. 10 mol% significantly impacts cross-coupling efficiency.
  • Oxygen Sensitivity : Some reactions require inert atmospheres (N₂/Ar) to prevent catalyst deactivation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature80–100°CHigher temps risk decomposition
Hydrazide Ratio1.2:1 (vs. β-keto ester)Excess hydrazide minimizes side products
Purification MethodColumn Chromatography (EtOAc/Hexane 3:7)Removes unreacted starting materials

Q. Table 2. Spectral Benchmarks

TechniqueKey SignalsReference
1H NMR (CDCl₃)δ 1.35 (t, 3H, -CH₂CH₃), δ 4.30 (q, 2H, -OCH₂)
IR (KBr)1715 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N)
MS (ESI+)m/z 281.1 ([M+H]+)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.